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Compound of Interest

Compound Name: Sdz 90-215

Cat. No.: B15598346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Sdz 90-215, a natural

antifungal cyclopeptide, in Saccharomyces cerevisiae (baker's yeast) models. While initially

investigated in the context of calcineurin inhibition, recent studies have identified the primary

target of Sdz 90-215 in yeast as Vrg4, an essential GDP-mannose transporter in the Golgi

apparatus. This document will focus on the Vrg4-mediated mechanism of action and provide

detailed protocols for studying the effects of Sdz 90-215 on yeast growth, cell wall integrity, and

glycosylation.

Mechanism of Action: Inhibition of Vrg4 and
Disruption of Glycosylation
Sdz 90-215 exerts its antifungal activity by targeting Vrg4, a multi-pass transmembrane protein

located in the Golgi membrane.[1][2] Vrg4 is responsible for transporting GDP-mannose from

the cytoplasm into the Golgi lumen.[3][4] This nucleotide sugar is a critical substrate for

mannosyltransferases, enzymes that catalyze the addition of mannose residues to proteins and

lipids in the processes of N-linked and O-linked glycosylation.

By inhibiting Vrg4, Sdz 90-215 effectively depletes the Golgi of GDP-mannose, leading to a

cascade of cellular defects:
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Impaired Glycosylation: The lack of substrate stalls the glycosylation of numerous proteins,

including essential cell wall components and secreted proteins.

Golgi Stress: The disruption of normal Golgi function leads to an accumulation of

unprocessed proteins and lipids, inducing a Golgi stress response.

Cell Wall Defects: As many cell wall proteins require proper mannosylation for their structure

and localization, inhibition of this process compromises the integrity of the cell wall,

rendering the cell susceptible to osmotic stress.

Growth Inhibition: The culmination of these defects leads to a cessation of cell growth and

ultimately, cell death.

It is important to distinguish the mechanism of Sdz 90-215 from that of classical calcineurin

inhibitors like cyclosporin A and FK506. While calcineurin is a valid antifungal target involved in

stress responses, Sdz 90-215's primary mode of action in S. cerevisiae is independent of this

pathway and is centered on the disruption of glycoprotein and sphingolipid biosynthesis via

Vrg4 inhibition.[1][5]

Quantitative Data: In Vitro Susceptibility
The inhibitory potency of Sdz 90-215 has been quantified in various yeast species. The half-

maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.

Yeast
Species

Strain Medium
Incubation
Time

IC50 (µM) Reference

Saccharomyc

es cerevisiae
BY4741 YPD 24 hr ~9.31 [1]

Candida

albicans
CAI4 YPD 24 hr 1.33 [1]

Candida

glabrata
BG2 YPD 24 hr ~9.31 [1]

Table 1: IC50 values of Sdz 90-215 against various yeast species.
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Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of Sdz 90-
215 on S. cerevisiae.

Protocol 1: Yeast Growth Inhibition Assay (Broth
Microdilution)
This protocol determines the IC50 of Sdz 90-215 by measuring yeast growth in liquid culture

across a range of drug concentrations.

Materials:

Saccharomyces cerevisiae strain (e.g., BY4741)

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

Sdz 90-215 stock solution (e.g., 10 mM in DMSO)

Sterile 96-well microtiter plates

Microplate reader

Incubator (30°C)

Procedure:

Yeast Culture Preparation: Inoculate a single colony of S. cerevisiae into 5 mL of YPD

medium and grow overnight at 30°C with shaking.

Dilution of Yeast Culture: The next day, dilute the overnight culture in fresh YPD to an optical

density at 600 nm (OD600) of 0.1.

Preparation of Sdz 90-215 Dilutions: Perform a serial dilution of the Sdz 90-215 stock

solution in YPD medium in a separate 96-well plate to achieve a range of final concentrations

(e.g., 0.1 µM to 100 µM). Include a drug-free control (YPD with DMSO) and a medium-only

blank.
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Inoculation of Assay Plate: Add 100 µL of the diluted yeast culture to each well of a new 96-

well plate.

Addition of Sdz 90-215: Transfer 100 µL of the Sdz 90-215 serial dilutions to the

corresponding wells of the assay plate containing the yeast culture. This will result in a final

volume of 200 µL per well.

Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

Measurement of Growth: Measure the OD600 of each well using a microplate reader.

Data Analysis: Subtract the blank reading from all wells. Plot the percentage of growth

inhibition (relative to the drug-free control) against the logarithm of the Sdz 90-215
concentration. The IC50 is the concentration of Sdz 90-215 that results in 50% growth

inhibition.

Preparation Assay Data Analysis

Overnight Yeast Culture Diluted Yeast Culture (OD600=0.1) Inoculate 96-well Plate

Sdz 90-215 Serial Dilutions

Add Sdz 90-215 Dilutions Incubate at 30°C Measure OD600 Calculate % Inhibition Determine IC50

Click to download full resolution via product page

Workflow for Yeast Growth Inhibition Assay.

Protocol 2: Cell Wall Integrity Assay (Calcofluor White
Staining)
This protocol uses the fluorescent dye Calcofluor White, which binds to chitin in the yeast cell

wall. Defects in cell wall integrity, caused by impaired glycosylation, can lead to abnormal chitin

deposition and increased fluorescence.
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Materials:

Saccharomyces cerevisiae cells (treated with Sdz 90-215 and untreated control)

Phosphate-buffered saline (PBS)

Calcofluor White solution (1 mg/mL in water)

Microscope slides and coverslips

Fluorescence microscope with a DAPI filter set

Procedure:

Cell Preparation: Grow yeast cultures in the presence and absence of a sub-lethal

concentration of Sdz 90-215 (e.g., IC25 or IC50) for a defined period (e.g., 4-6 hours).

Harvesting and Washing: Harvest approximately 1 mL of each culture by centrifugation

(3,000 x g for 5 minutes). Wash the cell pellet twice with PBS.

Staining: Resuspend the cell pellet in 100 µL of PBS. Add 1 µL of Calcofluor White solution

and mix gently.

Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.

Washing (Optional): For clearer imaging, cells can be washed once with PBS to remove

excess stain.

Microscopy: Place a small drop of the stained cell suspension onto a microscope slide and

cover with a coverslip.

Imaging: Observe the cells using a fluorescence microscope with a DAPI filter set (excitation

~365 nm, emission ~440 nm).

Analysis: Compare the fluorescence intensity and localization between treated and untreated

cells. Increased and/or aberrant fluorescence in treated cells can indicate cell wall stress and

defects.
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Protocol 3: Assessment of Glycosylation Status
(Western Blot)
This protocol assesses the glycosylation status of a model glycoprotein, such as

carboxypeptidase Y (CPY), by observing its electrophoretic mobility. Underglycosylated

proteins will migrate faster on an SDS-PAGE gel.

Materials:

Saccharomyces cerevisiae cells (treated with Sdz 90-215 and untreated control)

Yeast protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

Glass beads (acid-washed)

SDS-PAGE gels and electrophoresis apparatus

Western blotting apparatus and membranes

Primary antibody against the glycoprotein of interest (e.g., anti-CPY)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction:

Grow and treat yeast cells with Sdz 90-215 as described in Protocol 2.

Harvest cells by centrifugation and wash with water.

Resuspend the cell pellet in protein extraction buffer.

Add an equal volume of glass beads.
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Lyse the cells by vigorous vortexing for 5-10 minutes at 4°C.

Clarify the lysate by centrifugation (13,000 x g for 15 minutes at 4°C).

Determine the protein concentration of the supernatant.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a nitrocellulose or PVDF membrane.

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

Incubate the membrane with the primary antibody.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Wash the membrane again and apply the chemiluminescent substrate.

Imaging and Analysis:

Capture the chemiluminescent signal using an imaging system.

Compare the band pattern for the glycoprotein of interest between treated and untreated

samples. A downward shift in the molecular weight of the protein in the Sdz 90-215 treated

sample indicates a defect in glycosylation.
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Inhibition of Vrg4 by Sdz 90-215.

Concluding Remarks
Sdz 90-215 is a potent antifungal agent in Saccharomyces cerevisiae that acts through the

specific inhibition of the Golgi GDP-mannose transporter, Vrg4. This leads to defects in protein

glycosylation, compromised cell wall integrity, and ultimately, growth inhibition. The provided

protocols offer a framework for researchers to investigate these effects in detail. Understanding

the mechanism of action of Sdz 90-215 can aid in the development of novel antifungal

strategies and provide a valuable tool for studying Golgi function and protein glycosylation in

yeast.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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